
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide, also known as ABT-594, is a synthetic compound that belongs to the class of nicotinic acetylcholine receptor agonists. It was first synthesized in the late 1990s and has been the subject of extensive scientific research since then. ABT-594 has shown promising results in the treatment of pain and other neurological disorders, making it a potential candidate for future drug development.
Mecanismo De Acción
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide acts as an agonist at nicotinic acetylcholine receptors, specifically those containing the α3β4 subunit. Activation of these receptors leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in the modulation of pain and mood. N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide also has a high affinity for the α4β2 nicotinic receptor subtype, which is involved in cognitive function and addiction.
Biochemical and Physiological Effects:
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to produce analgesia in animal models of pain through a variety of mechanisms. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, in the spinal cord. N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has also been shown to increase the release of endogenous opioids, such as enkephalins and dynorphins, which are involved in pain modulation. In addition, N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has several advantages for use in lab experiments. It has a high affinity and selectivity for nicotinic acetylcholine receptors, which allows for precise targeting of specific receptor subtypes. N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide also has a long half-life, which allows for sustained activity and reduces the need for frequent dosing. However, N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has several limitations, including its complex synthesis and the need for specialized equipment and expertise. In addition, N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide. One potential area of research is the development of novel analogs with improved pharmacological properties. Another area of research is the investigation of the potential use of N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide in the treatment of addiction and cognitive disorders. Additionally, further research is needed to determine the safety and efficacy of N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide in human clinical trials.
Métodos De Síntesis
The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide involves a multi-step process that begins with the reaction of 3-pyridinemethanol with cyclobutanone to form the intermediate compound. This intermediate is then reacted with N-methylamine to yield the final product, N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide. The synthesis of N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has been extensively studied for its potential use in the treatment of pain and other neurological disorders. It has been shown to be effective in animal models of neuropathic pain, inflammatory pain, and acute pain. N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-14(12(15)11-5-2-6-11)9-10-4-3-7-13-8-10/h3-4,7-8,11H,2,5-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKOWFBKVUQPPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CN=CC=C1)C(=O)C2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7511136.png)
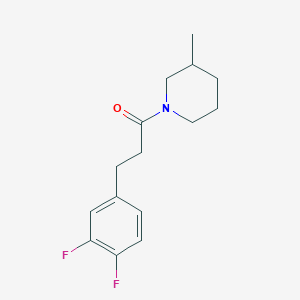
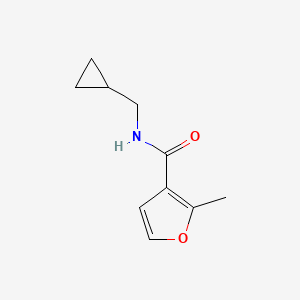
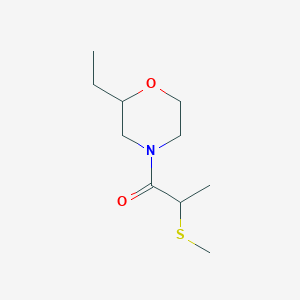
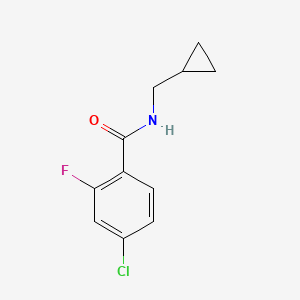
![N-[(3-fluorophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511178.png)
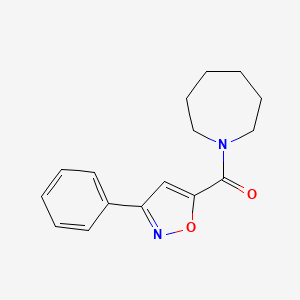
![N-[(3-fluorophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7511206.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(1,3,5-trimethylpyrazol-4-yl)methanone](/img/structure/B7511208.png)




